molecular formula C8H4F3NO4 B2977128 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid CAS No. 1823813-08-6

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid

Cat. No. B2977128
CAS RN: 1823813-08-6
M. Wt: 235.118
InChI Key: NFUZPTYUYMCJCW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid (TFPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFPDA belongs to the pyridine family of organic compounds and has a molecular formula of C8H4F3NO4. It is a white crystalline powder that is soluble in water and other polar solvents.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in metabolic pathways. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which regulates the activity of pyruvate dehydrogenase, a key enzyme in the citric acid cycle. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been shown to inhibit the activity of isocitrate dehydrogenase, an enzyme involved in the production of NADPH, a key cofactor in cellular metabolism.
Biochemical and Physiological Effects:
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in vivo.

Advantages and Limitations for Lab Experiments

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has several advantages for use in lab experiments, including its high purity and stability. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is also readily available and relatively inexpensive. However, 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble salts in the presence of certain metal ions.

Future Directions

There are several future directions for research involving 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid, including the synthesis of novel pyridine-based ligands for metal ion complexes with specific applications in catalysis and material science. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid could also be used as a precursor for the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and its potential applications in various fields of science.

Synthesis Methods

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dioxypyridine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction yields 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and acetic acid as by-products. Another method involves the reaction of 2,4-dioxypyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and potassium iodide as by-products.

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has various applications in scientific research, including as a building block for the synthesis of other organic compounds. It has been used in the synthesis of novel pyridine-based ligands for metal ion complexes, which have potential applications in catalysis and material science. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been used in the synthesis of fluorescent dyes for biological imaging and as a precursor for the synthesis of pharmaceutical compounds.

properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUZPTYUYMCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid

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